4-Hydroxybutyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxybutyl diphenyl phosphate is an organophosphate compound characterized by the presence of a phosphate group bonded to a 4-hydroxybutyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybutyl diphenyl phosphate typically involves the reaction of diphenyl phosphate with 4-hydroxybutyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the esterification process. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps, such as distillation or crystallization, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxybutyl diphenyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutyl diphenyl phosphate.
Reduction: The compound can be reduced to form 4-hydroxybutyl diphenyl phosphite.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed:
Oxidation: 4-Oxobutyl diphenyl phosphate.
Reduction: 4-Hydroxybutyl diphenyl phosphite.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Hydroxybutyl diphenyl phosphate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used as a flame retardant and plasticizer in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 4-hydroxybutyl diphenyl phosphate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic activity of cells.
Comparison with Similar Compounds
Diphenyl phosphate: Lacks the 4-hydroxybutyl group and has different chemical properties and applications.
Triphenyl phosphate: Contains three phenyl groups instead of two and has distinct uses, particularly as a flame retardant.
4-Hydroxybutyl phosphate: Lacks the phenyl groups and has different reactivity and applications.
Uniqueness: 4-Hydroxybutyl diphenyl phosphate is unique due to the presence of both the 4-hydroxybutyl group and the diphenyl phosphate moiety. This combination imparts specific chemical properties and reactivity, making it suitable for a wide range of applications in various fields.
Properties
CAS No. |
132649-26-4 |
---|---|
Molecular Formula |
C16H19O5P |
Molecular Weight |
322.29 g/mol |
IUPAC Name |
4-hydroxybutyl diphenyl phosphate |
InChI |
InChI=1S/C16H19O5P/c17-13-7-8-14-19-22(18,20-15-9-3-1-4-10-15)21-16-11-5-2-6-12-16/h1-6,9-12,17H,7-8,13-14H2 |
InChI Key |
AJXKKVKPCKGZNA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(OCCCCO)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.